6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H21ClN4O3S and its molecular weight is 468.96. The purity is usually 95%.
BenchChem offers high-quality 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Dihydropyridine derivatives , including this compound, have been extensively studied for their antihypertensive effects. They act as calcium channel blockers, inhibiting the influx of calcium ions into vascular smooth muscle cells. By relaxing blood vessels, they reduce blood pressure and improve cardiovascular health .
- Research suggests that dihydropyridine derivatives exhibit anticancer properties. This compound’s cyano group and thioether moiety may contribute to its cytotoxic effects on cancer cells. Investigating its mechanism of action and potential targets could lead to novel cancer therapies .
- As a calcium channel blocker, this compound can modulate calcium ion flux. Researchers study its interactions with specific calcium channels (such as L-type channels) to understand its effects on cellular processes, including muscle contraction, neurotransmitter release, and gene expression .
- Dihydropyridines have been explored for their neuroprotective properties. This compound’s unique structure may influence neuronal function, making it relevant in neurodegenerative disease research. Investigating its impact on oxidative stress, mitochondrial function, and neuroinflammation is crucial .
- The cyano group and thioether linkage suggest potential anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways, cytokine production, and immune cell activation. Understanding its anti-inflammatory mechanisms could lead to therapeutic applications .
- Given its structural features, this compound might influence metabolic pathways. Researchers explore its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. Insights gained could contribute to managing metabolic disorders like diabetes and obesity .
Antihypertensive Activity
Anticancer Potential
Calcium Channel Modulation
Neuroprotective Effects
Anti-Inflammatory Activity
Metabolic Disorders
These applications highlight the compound’s versatility and potential impact across diverse scientific domains. Further studies are essential to unlock its full therapeutic potential and address specific research questions . If you need more information or additional applications, feel free to ask!
properties
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-13-20(22(30)28-17-9-5-6-10-18(17)31-2)21(14-7-3-4-8-16(14)24)15(11-25)23(27-13)32-12-19(26)29/h3-10,21,27H,12H2,1-2H3,(H2,26,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOKFSGJHBFDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.